molecular formula C25H26N4O6 B2961102 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105221-58-6

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2961102
CAS RN: 1105221-58-6
M. Wt: 478.505
InChI Key: AMMYDKAZBITQJD-UHFFFAOYSA-N
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Description

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H26N4O6 and its molecular weight is 478.505. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Derivatives Synthesis

  • Quinazolinone and quinazolinedione derivatives, including compounds like the one , have been synthesized and studied for their pharmacological properties. For instance, the synthesis of ten quinazolinediones, some of which were previously isolated from Mexican Zanthoxylum species, highlights the compound's relevance in pharmacological research (Rivero, Espinoza, & Somanathan, 2004).

Chemical Reactions and Properties

  • Studies on various chemical reactions involving quinazoline-2,4-diones provide insight into the chemical properties and potential applications of these compounds. For example, research on the synthesis and reactions of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives sheds light on the complex chemical behavior of quinazoline derivatives (Markosyan, Kuroyan, Dilanyan, & Shirkhanyan, 1996).

Potential Biological Activities

  • The compound's structural similarity to known quinazoline-2,4-diones suggests potential biological activities, as these compounds are often studied for their biological properties. For instance, research on the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones highlights the potential for agricultural applications (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).

Synthesis and Characterization

  • The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, including compounds structurally related to the one , have been a topic of research, indicating an interest in developing new compounds with potential bioactive properties (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Spectroscopic Studies

properties

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O6/c1-3-33-20-11-10-16(13-21(20)32-2)23-26-22(35-27-23)15-28-19-9-5-4-8-18(19)24(30)29(25(28)31)14-17-7-6-12-34-17/h4-5,8-11,13,17H,3,6-7,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMYDKAZBITQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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